molecular formula C9H7F3O2 B1423642 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde CAS No. 944898-37-7

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

Cat. No.: B1423642
CAS No.: 944898-37-7
M. Wt: 204.15 g/mol
InChI Key: MVQGPRADDZTDED-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is a chemical building block of interest in organic synthesis and pharmaceutical research. This compound, characterized by an aldehyde functional group attached to a 3-(trifluoromethoxy)phenyl ring, is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. The presence of the trifluoromethoxy (OCF₃) group is a common strategy in medicinal chemistry to influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. While specific studies on this exact compound are limited, analogs such as 2-(3-(trifluoromethyl)phenyl)acetaldehyde are typically utilized as key intermediates in the construction of more complex molecular architectures. Related phenylacetaldehyde derivatives are frequently employed in the synthesis of flavors, fragrances, and pharmaceuticals . Researchers value this family of compounds for exploring new reaction pathways, such as photochemical carboxylation, or for incorporating the trifluoromethoxy-phenyl motif into potential bioactive molecules . The compound requires proper handling and should be stored in a freezer under an inert atmosphere, typically at -20°C, to maintain its stability .

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQGPRADDZTDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 2-(3-(Trifluoromethoxy)phenyl)ethanol

This method is widely employed due to its straightforwardness and good yields. The key step is the selective oxidation of the primary alcohol to the aldehyde without overoxidation to the acid.

  • Oxidizing Agents: Pyridinium chlorochromate (PCC) and chromium trioxide (CrO₃) are commonly used reagents for this transformation.
  • Reaction Conditions: Typically carried out in anhydrous solvents such as dichloromethane at ambient or slightly elevated temperatures.
  • Advantages: High selectivity for aldehyde formation, mild conditions, and compatibility with the trifluoromethoxy substituent.
  • Limitations: Use of toxic chromium reagents requires careful handling and disposal.

Synthesis via Organometallic Intermediates

This approach involves the preparation of a Grignard reagent from a halogenated trifluoromethoxybenzene, followed by reaction with electrophiles such as formaldehyde or acetaldehyde derivatives.

  • Step 1: Preparation of 3-(trifluoromethoxy)phenylmagnesium bromide by reacting 3-(trifluoromethoxy)bromobenzene with magnesium in anhydrous ether.
  • Step 2: Reaction of the organomagnesium intermediate with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group.
  • Step 3: Subsequent oxidation of the hydroxymethyl intermediate to the aldehyde using PCC or similar oxidants.
  • Advantages: Allows introduction of the aldehyde group at a late stage, providing flexibility.
  • Limitations: Requires strict anhydrous conditions and careful control of reaction parameters.

Selective Fluorination and Hydrolysis Methods (Related Analogues)

Though specific reports on 2-(3-(trifluoromethoxy)phenyl)acetaldehyde are limited, analogous trifluoromethyl benzaldehydes have been prepared by selective fluorination of chlorinated aromatic precursors followed by hydrolysis and oxidation steps.

  • Example: Hydrolysis of 2-(trifluoromethyl)dichlorotoluene under acidic conditions at elevated temperature and pressure, catalyzed by antimony halides, to yield trifluoromethylbenzaldehyde derivatives.
  • Relevance: These methods demonstrate the utility of selective fluorination and hydrolysis in preparing trifluoromethyl-substituted aromatic aldehydes, which can be adapted for trifluoromethoxy analogues with suitable modifications.
Preparation Method Key Reagents/Conditions Yield (%) Advantages Limitations
Oxidation of 2-(3-(trifluoromethoxy)phenyl)ethanol PCC or CrO₃, dichloromethane, room temp 85-95 High selectivity, mild conditions Toxic reagents, disposal issues
Organometallic route (Grignard + oxidation) Mg, 3-(trifluoromethoxy)bromobenzene; PCC oxidation 70-90 Flexible, late-stage aldehyde introduction Requires anhydrous conditions
Selective fluorination & hydrolysis (analogous method) Antimony halides catalyst, HF, high temp/pressure 85-92 (for analogues) High purity, industrial applicability Complex setup, safety concerns
  • Oxidation Efficiency: Studies have shown that PCC oxidation provides cleaner conversion with fewer side products compared to chromium trioxide, which can overoxidize or cause polymerization.
  • Organometallic Synthesis: The formation of the Grignard reagent from trifluoromethoxy-substituted bromobenzenes requires careful control of temperature and moisture exclusion to avoid side reactions.
  • Catalytic Fluorination: The use of antimony halides as catalysts in selective fluorination offers high yields and purity but involves handling corrosive and hazardous reagents like hydrogen fluoride, limiting its use to specialized industrial settings.
  • Purification: Vacuum distillation and chromatographic techniques are essential to isolate the aldehyde product with high purity, especially to remove unreacted starting materials and side products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

    Oxidation: 2-(3-(Trifluoromethoxy)phenyl)acetic acid.

    Reduction: 2-(3-(Trifluoromethoxy)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde possesses a molecular formula of C9H7F3O. The compound features both an aldehyde functional group and a trifluoromethoxy group, which contributes to its chemical reactivity.

Key Reactions

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : Reduction of the aldehyde can yield the corresponding alcohol.
  • Electrophilic Substitution : The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Scientific Research Applications

1. Organic Synthesis

  • Building Block : It is widely used as an intermediate in synthesizing more complex organic molecules. The trifluoromethoxy group imparts unique properties that can enhance the stability and reactivity of the resulting compounds.

2. Pharmaceutical Development

  • Drug Design : Research indicates that derivatives of this compound may exhibit biological activity, making them potential candidates in drug discovery. The trifluoromethoxy group is known to enhance pharmacokinetic properties, improving drug efficacy and stability.

3. Agrochemicals

  • Pesticide Development : The compound has been explored for use in developing agrochemicals, particularly pesticides that require specific chemical properties for effectiveness against pests while being safe for the environment.

4. Material Science

  • Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals with tailored functionalities for various industrial applications.

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on synthesizing bioactive compounds, this compound was utilized as a precursor for creating novel derivatives with enhanced biological activity. Researchers reported successful modifications leading to compounds that showed promising results in biological assays.

Case Study 2: Agrochemical Applications

Research conducted on the application of this compound in agrochemicals demonstrated its effectiveness as an active ingredient in pesticide formulations. The study highlighted the compound's ability to target specific pest species while minimizing harm to beneficial organisms.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde depends on its specific application. In biological systems, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Chain Length Variants

3-(4-Trifluoromethoxyphenyl)propanal (CAS: 1249274-01-8)
  • Structural Differences : The trifluoromethoxy group is at the para-position, and the side chain is a propanal (-CH₂CH₂CHO) instead of acetaldehyde.
  • The longer alkyl chain increases molecular weight (C₁₀H₉F₃O₂ vs. C₉H₇F₃O₂), which may lower volatility and alter reactivity in nucleophilic additions .
4-Trifluoromethoxyphenylacetone (CAS: 1036396-43-6)
  • Structural Differences : Replaces the aldehyde group with a ketone (-COCH₃).
  • Implications :
    • The ketone is less reactive toward nucleophiles than the aldehyde, making it more stable but less versatile in condensation reactions.
    • Increased lipophilicity due to the methyl group could enhance membrane permeability in biological systems .

Substituent Variants: Trifluoromethoxy vs. Trifluoromethyl

2-(3-(Trifluoromethyl)phenyl)acetaldehyde (Ref: 10-F640180)
  • Structural Differences : The trifluoromethoxy (-OCF₃) group is replaced with a trifluoromethyl (-CF₃).
  • Implications :
    • -CF₃ is more electron-withdrawing than -OCF₃, further polarizing the aldehyde group and increasing its electrophilicity.
    • Reduced steric bulk compared to -OCF₃ may improve synthetic accessibility .

Functional Group Derivatives

2-(3-Methyl-2-(Trifluoromethoxy)phenyl)acetic Acid (CAS: 220239-67-8)
  • Structural Differences : The aldehyde is oxidized to a carboxylic acid (-CH₂COOH), and a methyl group is added at the ortho-position.
  • Implications: The carboxylic acid enhances hydrogen-bonding capability, increasing water solubility.
1-Chloro-3-[3-(Trifluoromethoxy)phenyl]acetone (DW054)
  • Structural Differences : A chlorine atom and ketone group replace the aldehyde.
  • Implications :
    • Chlorine increases molecular polarity and may enhance reactivity in SN2 substitutions.
    • The ketone group could serve as a bioisostere for esters or amides in medicinal chemistry .

Amino Acid Derivatives

2-Amino-2-(3-(Trifluoromethyl)phenyl)acetic Acid Hydrochloride (CAS: 1134915-25-5)
  • Structural Differences: Incorporates an amino group (-NH₂) and a carboxylic acid, forming an α-amino acid analog.
  • Implications: The amino acid structure enables integration into peptide chains, useful in protease inhibitor design. The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .

Biological Activity

2-(3-(Trifluoromethoxy)phenyl)acetaldehyde, also known as a trifluoromethoxy-substituted aromatic aldehyde, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethoxy group is known for enhancing the pharmacological properties of compounds, including increased lipophilicity and improved metabolic stability.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 944898-37-7

The presence of the trifluoromethoxy group contributes to its distinct electronic properties, which can influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing trifluoromethoxy groups exhibit significant anticancer activity. For instance, similar derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study involving a series of trifluoromethoxy-containing compounds demonstrated that these molecules could effectively reduce the viability of glioblastoma cells in vitro, suggesting a potential pathway for therapeutic development against aggressive tumors .

Antidiabetic Effects

Research has also explored the antidiabetic potential of trifluoromethoxy derivatives. Compounds that share structural similarities with this compound have been shown to modulate glucose levels in diabetic models.

  • Case Study : In vivo experiments revealed that certain trifluoromethoxy compounds significantly lowered blood glucose levels in diabetic rats, indicating their potential as therapeutic agents for diabetes management .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances binding affinity to enzymes and receptors involved in crucial metabolic pathways.

  • Mechanistic Insights : Studies suggest that the compound may inhibit key enzymes involved in glucose metabolism or promote apoptosis in cancer cells by activating specific signaling pathways .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with other similar compounds is essential. The following table summarizes key attributes:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancer, AntidiabeticEnzyme inhibition, Apoptosis
TrifluoromethylbenzaldehydeModerate anticancerCell cycle arrest
TrifluoroacetophenoneAntimicrobialMembrane disruption

Q & A

Q. What are the common synthetic routes for 2-(3-(trifluoromethoxy)phenyl)acetaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation or halogenation followed by oxidation. For example, halogenated intermediates like 3-bromo-5-(trifluoromethoxy)phenylacetonitrile (CAS 1092461-34-1) can undergo hydrolysis to yield the aldehyde . Key factors include:

  • Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in aromatic systems.
  • Temperature control : Excess heat may degrade the trifluoromethoxy group, requiring reactions to be conducted below 60°C .
  • Purification : Column chromatography with hexane/ethyl acetate (7:3) is often used to isolate the aldehyde from side products .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodologies include:

  • NMR spectroscopy : 1^1H NMR (CDCl₃) shows characteristic aldehyde proton signals at δ 9.7–10.1 ppm and trifluoromethoxy CF₃-O resonance at δ 4.2–4.5 ppm .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity (>95%) and detect trace impurities (e.g., oxidation byproducts) .
  • Elemental analysis : Matching experimental vs. theoretical C/F ratios (e.g., C₉H₇F₃O₂ requires C: 52.94%, F: 27.92%) .

Q. What are the primary challenges in handling this compound in laboratory settings?

  • Stability : The aldehyde group is prone to oxidation; storage under inert gas (N₂/Ar) at –20°C is recommended .
  • Toxicity : Inhalation risks require use of fume hoods and PPE (nitrile gloves, safety goggles) .
  • Byproduct formation : Competing reactions (e.g., aldol condensation) necessitate strict stoichiometric control of reagents .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for biological activity?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like glutaminase, as seen in analogs such as Telaglenastat (CB-839), which incorporates this scaffold .
  • QSAR models : Correlate substituent electronic effects (e.g., trifluoromethoxy’s electron-withdrawing nature) with antimicrobial activity .
  • ADMET prediction : Tools like SwissADME assess metabolic stability and blood-brain barrier penetration for drug development .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Dose-response validation : Reproduce assays (e.g., IC₅₀ measurements) across multiple cell lines to distinguish false positives .
  • Metabolite profiling : LC-MS/MS identifies active vs. inactive metabolites, addressing discrepancies in cytotoxicity studies .
  • Target specificity screens : Use CRISPR-Cas9 knockout models to confirm mechanism of action (e.g., DDR1 kinase inhibition in cancer models) .

Q. How are kinetic studies employed to elucidate reaction mechanisms in trifluoromethoxy-containing aldehyde systems?

  • Isotopic labeling : 18^{18}O tracing in trifluoromethoxy groups tracks hydrolysis pathways under acidic vs. basic conditions .
  • In situ FTIR : Monitors aldehyde oxidation intermediates (e.g., peracid formation) during ozonolysis .
  • Arrhenius analysis : Determines activation energies for nucleophilic additions (e.g., Grignard reactions) .

Methodological Recommendations

  • Synthetic scalability : Use flow chemistry to minimize decomposition risks during large-scale aldehyde synthesis .
  • Biological assays : Pair cell viability (MTT) assays with proteomic profiling to disentangle off-target effects .
  • Safety protocols : Neutralize waste with 10% NaHCO₃ before disposal to mitigate environmental hazards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Reactant of Route 2
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde

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